molecular formula C13H8F2N4O B10974865 N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10974865
M. Wt: 274.23 g/mol
InChI Key: XCMIBBHKSGQOTF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings, and a carboxamide group attached to the 2-position of the pyrimidine ring. The presence of the 2,5-difluorophenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 2,5-difluoroaniline with ethyl 2-cyanoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent.

    Industry: Utilized in the development of fluorescent probes and materials for optical applications.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    2,5-Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.

Uniqueness

N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine core and the 2,5-difluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H8F2N4O

Molecular Weight

274.23 g/mol

IUPAC Name

N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H8F2N4O/c14-8-2-3-9(15)10(6-8)17-13(20)11-7-12-16-4-1-5-19(12)18-11/h1-7H,(H,17,20)

InChI Key

XCMIBBHKSGQOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)N=C1

Origin of Product

United States

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